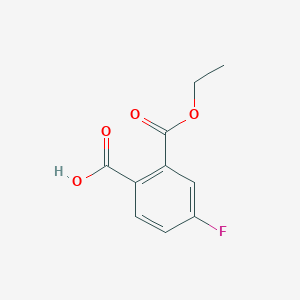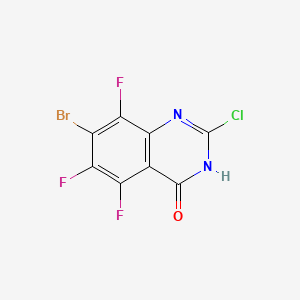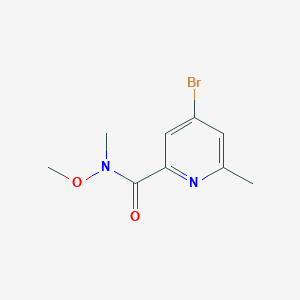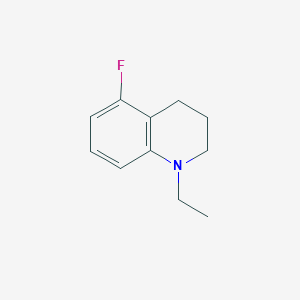
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. This compound is characterized by the presence of an ethyl group at the first position and a fluorine atom at the fifth position on the quinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the following key steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aromatic aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors.
作用机制
The mechanism of action of 1-ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline: Similar in structure but with the fluorine atom at the sixth position.
5-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the ethyl group at the first position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different ring structure and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC 名称 |
1-ethyl-5-fluoro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H14FN/c1-2-13-8-4-5-9-10(12)6-3-7-11(9)13/h3,6-7H,2,4-5,8H2,1H3 |
InChI 键 |
UOLVULQIDSVWTR-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=C1C=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
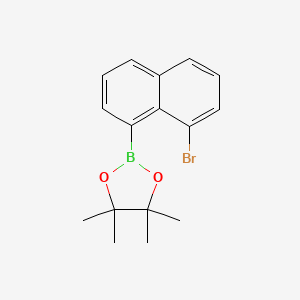
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
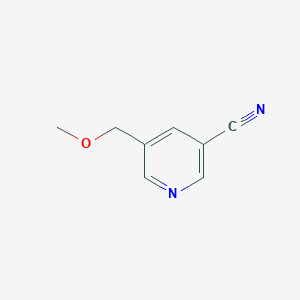
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
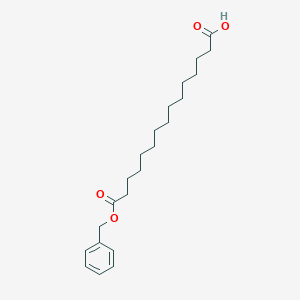
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)

